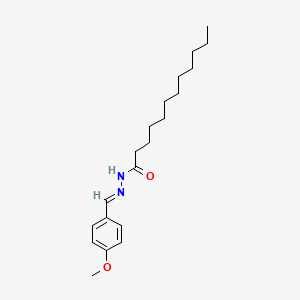
N'-(4-Methoxybenzylidene)dodecanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-Methoxybenzylidene)dodecanohydrazide is an organic compound with the molecular formula C20H32N2O2 It is a derivative of hydrazide, characterized by the presence of a methoxybenzylidene group attached to a dodecanohydrazide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’-(4-Methoxybenzylidene)dodecanohydrazide can be synthesized through a condensation reaction between 4-methoxybenzaldehyde and dodecanohydrazide. The reaction typically involves mixing equimolar amounts of the aldehyde and hydrazide in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for N’-(4-Methoxybenzylidene)dodecanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-Methoxybenzylidene)dodecanohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazines or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N’-(4-Methoxybenzylidene)dodecanohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound may have potential as a bioactive agent, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N’-(4-Methoxybenzylidene)dodecanohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(4-Methoxybenzylidene)decanohydrazide
- N’-(3-Methoxybenzylidene)dodecanohydrazide
- N’-(4-Hydroxy-3-Methoxybenzylidene)dodecanohydrazide
Uniqueness
N’-(4-Methoxybenzylidene)dodecanohydrazide is unique due to its specific structural features, such as the methoxybenzylidene group and the dodecanohydrazide backbone. These features confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill. For example, the presence of the methoxy group can influence the compound’s reactivity and solubility, which can be advantageous in certain synthetic and industrial processes.
Propiedades
Número CAS |
303087-36-7 |
|---|---|
Fórmula molecular |
C20H32N2O2 |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
N-[(E)-(4-methoxyphenyl)methylideneamino]dodecanamide |
InChI |
InChI=1S/C20H32N2O2/c1-3-4-5-6-7-8-9-10-11-12-20(23)22-21-17-18-13-15-19(24-2)16-14-18/h13-17H,3-12H2,1-2H3,(H,22,23)/b21-17+ |
Clave InChI |
XLGSKPJMOAXMRI-HEHNFIMWSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC |
SMILES canónico |
CCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(2,4-dichlorophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11985290.png)
![4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(2-chlorophenyl)-2-propenoate](/img/structure/B11985291.png)
![3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11985292.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11985296.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11985305.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11985307.png)
![2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11985312.png)
![Ethyl 2-[2-(3,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11985313.png)

![5-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)-9-chloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985318.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11985342.png)
